2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
Description
Key Isotopic Features:
- Deuterium positions : The four deuterium atoms are distributed across the aromatic ring’s ortho and meta positions relative to the fluorine substituent .
- Isotopic purity : Commercial samples typically exhibit ≥99% deuterium incorporation at labeled positions, with ≤1% residual protium (H) content .
Table 1: Isotopic Composition Comparison
| Property | Non-deuterated Form (C₁₂H₁₄FNO₃) | Deuterated Form (C₁₂H₁₀D₄FNO₃) |
|---|---|---|
| Molecular weight (g/mol) | 239.24 | 243.27 |
| Key MS fragment (m/z) | 239.1 [M+H]⁺ | 243.1 [M+H]⁺ |
| Isotopic pattern | Single peak at 239.1 | Distinctive +4 Da shift |
Isotopic analysis via high-resolution mass spectrometry (HRMS) confirms the +4 Da mass shift, while nuclear magnetic resonance (NMR) spectroscopy validates deuterium placement (discussed in Section 1.2) .
Conformational Analysis via NMR Spectroscopy
NMR spectroscopy provides critical insights into the compound’s conformational dynamics. The deuterium labeling induces distinct spectral changes compared to its non-deuterated analog:
¹H NMR Features:
- Aromatic region : The fluorophenoxy-d4 group shows complete suppression of proton signals at δ 6.8–7.2 ppm due to deuterium substitution .
- Aliphatic region : Peaks for the N-methoxy-N-methyl group appear as singlets at δ 3.30 ppm (N–CH₃) and δ 3.70 ppm (O–CH₃), while the butene chain exhibits characteristic coupling patterns (J = 10–12 Hz) .
¹³C NMR and Isotopic Effects:
Deuterium substitution induces small but measurable upfield shifts (Δδ ≈ 0.05–0.10 ppm) in adjacent carbons due to reduced vibrational amplitudes. For example:
- The C–D bond in the fluorophenoxy ring causes a 0.08 ppm upfield shift in the ipso-carbon (C1) .
- The butene chain’s β-carbon (C2) shows a 0.06 ppm shift due to hyperconjugative interactions with the deuterated aromatic system .
Table 2: Selected ¹³C NMR Assignments
| Carbon Position | δ (ppm) Non-deuterated | δ (ppm) Deuterated | Shift (Δδ) |
|---|---|---|---|
| Fluorophenoxy C1 | 156.2 | 156.12 | -0.08 |
| Butene C2 | 122.4 | 122.34 | -0.06 |
| N–CH₃ | 38.5 | 38.5 | 0.00 |
These observations align with computational predictions of deuterium’s electron-withdrawing effects on adjacent nuclei .
X-ray Crystallographic Characterization Challenges
X-ray crystallography faces inherent limitations in resolving deuterium atoms due to their low electron density compared to protium. Key challenges include:
- Isotopic distinction : Traditional X-ray diffraction cannot reliably differentiate D from H atoms, as both contribute similarly to electron density maps . Neutron diffraction is required for precise deuterium localization but is impractical for most labs due to limited neutron sources .
- Crystallization difficulties : The compound’s oily consistency (neat form) and short shelf life hinder crystal growth . Dynamic conformational flexibility in the butene chain further complicates lattice formation .
- Deuterium thermal motion : Even in crystals, deuterium’s lower mass increases vibrational amplitudes, reducing resolution in X-ray structures .
These limitations necessitate reliance on complementary techniques like NMR and computational modeling for structural validation.
Computational Modeling of Deuterium Substituent Effects
Density functional theory (DFT) simulations reveal how deuterium substitution alters the compound’s electronic and steric properties:
Key Findings:
- Bond length changes : C–D bonds are ~0.005 Å shorter than C–H bonds due to deuterium’s smaller atomic radius .
- Vibrational frequencies : Deuterated C–D stretches appear at ~2100–2200 cm⁻¹ in IR spectra, distinct from C–H stretches (~2900–3100 cm⁻¹) .
- Thermodynamic stability : The deuterated fluorophenoxy group exhibits a 0.3 kcal/mol stabilization compared to the protiated form, attributed to reduced zero-point energy .
Figure 1: DFT-Optimized Geometry [Insert simulated structure highlighting deuterium positions and key bond angles]
Properties
CAS No. |
1346606-16-3 |
|---|---|
Molecular Formula |
C12H14FNO3 |
Molecular Weight |
243.271 |
IUPAC Name |
(E)-4-[methoxy(methyl)amino]-1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-en-2-one |
InChI |
InChI=1S/C12H14FNO3/c1-14(16-2)8-7-11(15)9-17-12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3/b8-7+/i3D,4D,5D,6D |
InChI Key |
LLUFOXYJKAAINV-PYTYSWDNSA-N |
SMILES |
CN(C=CC(=O)COC1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Deuterium Exchange
Deuterium incorporation is achieved via proton-deuterium exchange using deuterated solvents. For example, heating 4-fluorophenol in deuterated water (DO) with a catalytic amount of sulfuric acid at 120°C for 48 hours facilitates isotopic exchange. The reaction proceeds via electrophilic aromatic substitution, where acidic protons ortho and para to the hydroxyl group are replaced by deuterium. Post-reaction, the product is extracted with ethyl acetate and purified via vacuum distillation (yield: ~85%).
Direct Synthesis from Deuterated Benzene
An alternative route involves electrophilic fluorination of deuterated benzene. Benzene-d is reacted with fluorine gas (F) in the presence of boron trifluoride (BF) as a catalyst at -10°C, yielding 4-fluorobenzene-d. Subsequent hydroxylation using aqueous sodium hydroxide under high-pressure oxygen generates 4-fluorophenol-d. This method ensures higher isotopic purity (>99% deuterium incorporation) but requires specialized equipment for handling fluorine gas.
Preparation of the N-Methoxy-N-Methyl Butenamide Intermediate
The N-methoxy-N-methylamide (Weinreb amide) group is synthesized via a two-step sequence:
Formation of the Weinreb Amide
Ethyl acetoacetate (1.0 equiv) is reacted with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) as coupling agents. The mixture is stirred at room temperature for 12 hours, followed by extraction with DCM and washing with brine. The product, N-methoxy-N-methylacetoacetamide, is isolated via rotary evaporation (yield: 78%).
Generation of the α,β-Unsaturated Ketone
The Weinreb amide undergoes a Wittig reaction to introduce the double bond. Triphenylphosphine (1.5 equiv) and ethyl bromoacetate (1.2 equiv) are combined in dry tetrahydrofuran (THF) under nitrogen. After stirring at 0°C for 1 hour, the mixture is treated with sodium hydride (NaH, 1.5 equiv) to generate the ylide. The ylide is then reacted with N-methoxy-N-methylacetoacetamide at room temperature for 6 hours, yielding (E)-4-(methoxy(methyl)amino)but-3-en-2-one. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1, R = 0.45).
Coupling of the Fluorophenoxy-d4 Group
The final step involves alkylation of the deuterated phenol with the butenamide intermediate:
Activation of the Hydroxyl Group
(E)-4-(Methoxy(methyl)amino)but-3-en-2-one (1.0 equiv) is dissolved in DCM, and thionyl chloride (SOCl, 1.5 equiv) is added dropwise at 0°C. The reaction is stirred for 2 hours to convert the hydroxyl group to a chloride, forming (E)-4-(methoxy(methyl)amino)but-3-en-2-one chloride. Excess SOCl is removed under reduced pressure.
Nucleophilic Aromatic Substitution
4-Fluorophenol-d (1.2 equiv) is deprotonated with cesium carbonate (CsCO, 2.0 equiv) in dry dimethylformamide (DMF) at 60°C for 30 minutes. The resulting phenoxide ion is reacted with the chloride intermediate at 80°C for 8 hours. The crude product is extracted with ethyl acetate, washed with water, and purified via column chromatography (hexane:ethyl acetate = 4:1) to yield this compound (overall yield: 52%).
Optimization and Challenges
Stereochemical Control
The (E)-configuration of the double bond is critical for maintaining the compound’s structural integrity. Reaction monitoring via H NMR confirms the trans arrangement by observing a coupling constant between the α and β protons. Isomerization to the (Z)-form is minimized by conducting reactions under inert atmospheres and avoiding prolonged heating.
Deuterium Purity
Isotopic purity is verified using mass spectrometry (MS) and H NMR. Residual protium content at the deuterated positions is typically <2%, as confirmed by comparing integration ratios in H NMR spectra.
Analytical Characterization
Industrial-Scale Considerations
Large-scale synthesis requires modifications for safety and efficiency:
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene is used in various fields of scientific research:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can alter its binding affinity and metabolic stability, leading to different biological effects compared to non-deuterated analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy Moieties
The fluorophenoxy group in 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene shares structural similarities with chlorophenoxy derivatives, such as the N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides (6a–f) studied for antifungal activity . Key differences include:
- Substituent Effects : The electron-withdrawing fluorine atom (vs. chlorine) may alter electronic properties, influencing reactivity or binding affinity.
Deuterated vs. Non-Deuterated Analogues
While direct data on non-deuterated versions of this compound are absent in the provided evidence, deuterium incorporation typically reduces metabolic degradation rates. For example, deuterated drugs like deutetrabenazine show prolonged half-lives compared to their non-deuterated counterparts . This suggests that this compound may offer improved stability in biological systems.
Data Table: Comparative Analysis of Phenoxy Derivatives
Key Research Findings and Implications
- Antifungal Potential: Chlorophenoxy hydrazides () highlight the role of halogen substituents in bioactivity, suggesting that fluorophenoxy derivatives like the target compound warrant evaluation for similar applications .
- Synthetic Utility : The Weinreb amide group positions the compound as a versatile precursor for ketone synthesis, with deuterium enhancing its suitability for tracer studies .
- Substituent Optimization: Comparative data emphasize that minor changes (e.g., fluorine vs. chlorine, deuterium vs. hydrogen) can significantly alter physicochemical and biological properties.
Biological Activity
The compound 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and experimental data regarding its biological effects, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of this compound includes a fluorophenyl group, a methoxy group, and a butene moiety. The presence of the fluorine atom may enhance lipophilicity and influence biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of fluorophenyl compounds have shown significant inhibitory effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values as low as 0.65 µM against HIV-1 integrase, indicating potential for further development in cancer therapeutics .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| N-(4-Fluorophenyl)-6-Methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides | 0.65 | HIV-1 Integrase |
Antimicrobial Activity
Compounds containing fluorophenyl groups have also been evaluated for their antimicrobial properties. A study on similar heterocyclic compounds revealed significant antibacterial and antifungal activities against various pathogens. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Study 1: Anticancer Evaluation
In a controlled experiment, a series of fluorinated compounds were synthesized and tested against human cancer cell lines. The results indicated that the presence of the fluorine atom significantly enhanced the cytotoxicity of the compounds. The study emphasized the need for further investigation into the specific mechanisms by which these compounds exert their effects on cancer cells.
Study 2: Antimicrobial Screening
Another research initiative focused on evaluating the antimicrobial efficacy of compounds related to this compound. The study utilized standard disk diffusion methods to assess inhibition zones against bacterial strains such as E. coli and S. aureus. Results showed promising antibacterial activity, suggesting that modifications in the molecular structure could lead to enhanced potency.
Research Findings
- Mechanisms of Action : The biological activity is often attributed to the ability of these compounds to inhibit specific enzymes or disrupt cellular processes critical for pathogen survival.
- Structure-Activity Relationship (SAR) : Understanding how variations in chemical structure influence biological activity is crucial for optimizing therapeutic efficacy.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by reaction with deuterated 4-fluorophenol derivatives. Solvent selection (e.g., DMF or THF) and temperature control (25–30°C) are critical for minimizing side reactions . For deuterated analogs, isotopic labeling should be introduced during precursor synthesis, ensuring deuterium incorporation at the phenoxy group via exchange reactions or deuterated starting materials. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm deuteration (absence of proton signals at the fluorophenoxy-d4 site) and methoxy/methyl group integration. IR spectroscopy verifies carbonyl (C=O) and ether (C-O-C) stretches .
- Elemental Analysis : Validate empirical formula (C₁₃H₁₃D₄FNO₂) with ≤0.3% deviation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from deuterium .
Q. What are the key parameters for assessing fluorescence properties in this compound?
- Methodological Answer : Fluorescence intensity is influenced by:
- Solvent Polarity : Use aprotic solvents (e.g., acetonitrile) to minimize quenching .
- pH : Optimize at pH 5–7 to stabilize the excited state; deviations alter protonation states and emission .
- Temperature : Maintain 25°C during measurements to avoid thermal degradation .
- Concentration : Dilute samples (0.1–1.0 mg/L) to prevent aggregation-induced quenching. Calibrate using a standard (e.g., quinine sulfate) for quantum yield calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and deuteration efficiency?
- Methodological Answer :
- Deuterium Incorporation : Use deuterated solvents (e.g., D₂O or CD₃OD) and catalysts (e.g., Pd/C in D₂ atmosphere) during fluorophenoxy group synthesis. Monitor deuteration via ¹H NMR absence of peaks at 6.8–7.2 ppm .
- Reaction Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal DCC:HOBt ratios (typically 1:1.2) and reaction times (12–24 hrs) .
Q. What strategies resolve contradictions in fluorescence data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent, pH, and excitation wavelengths (λex = 340 nm, λem = 380 nm) as in .
- Degradation Control : Store samples at –20°C under inert gas to prevent photodegradation. Monitor time-dependent fluorescence stability; discard samples showing >5% intensity loss over 24 hrs .
- Matrix Effects : Use internal standards (e.g., fluorescein) to correct for solvent or impurity interference .
Q. How does the deuterated phenoxy group influence the compound’s spectroscopic and stability profile?
- Methodological Answer :
- NMR Shifts : Deuterium reduces signal splitting (¹H NMR) and shifts ¹³C signals by ~0.1–0.3 ppm due to isotopic effects .
- Stability : Deuteration at the phenoxy group enhances metabolic stability in biological matrices (e.g., liver microsomes) by slowing oxidative degradation. Validate via LC-MS stability assays .
Q. What advanced techniques are recommended for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1) and analyze X-ray diffraction data to confirm stereochemistry and hydrogen bonding (e.g., C=O···H-N interactions) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to map electron density distributions and predict reactive sites .
- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization to quantify binding constants (Kd) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
